molecular formula C23H23FN2O3S B11230570 1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide

Cat. No.: B11230570
M. Wt: 426.5 g/mol
InChI Key: DHKUBQVXCKYAIX-UHFFFAOYSA-N
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Description

1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a naphthyl group, a fluorobenzyl sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the naphthyl group, and the attachment of the fluorobenzyl sulfonyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C23H23FN2O3S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C23H23FN2O3S/c24-21-10-7-17(8-11-21)16-30(28,29)26-13-3-6-20(15-26)23(27)25-22-12-9-18-4-1-2-5-19(18)14-22/h1-2,4-5,7-12,14,20H,3,6,13,15-16H2,(H,25,27)

InChI Key

DHKUBQVXCKYAIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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